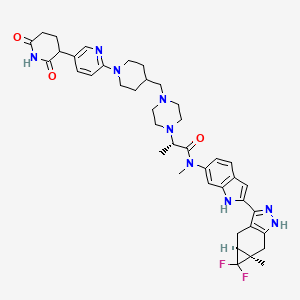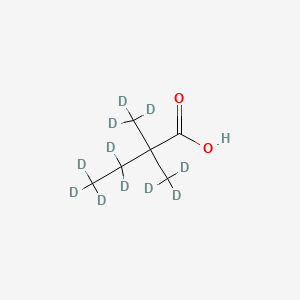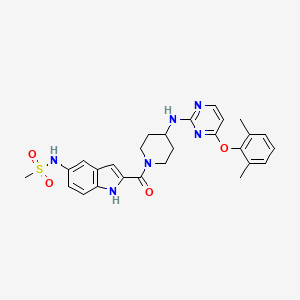
2Abz-GLQRALEI-Lys(Dnp)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2Abz-GLQRALEI-Lys(Dnp)-NH2 is a synthetic peptide substrate used primarily in biochemical research. It is designed to study the specificity and activity of proteases, particularly those involved in the complement system, such as the C1s protease . The compound contains an aminobenzoic acid (Abz) group at the N-terminus and a dinitrophenyl (Dnp) group attached to the lysine residue, which allows for fluorescence-based detection of protease activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2Abz-GLQRALEI-Lys(Dnp)-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids . The Abz group is introduced at the N-terminus, and the Dnp group is attached to the lysine residue through a coupling reaction . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
While the synthesis of This compound is primarily carried out in research laboratories, industrial-scale production would follow similar principles of SPPS, with optimizations for large-scale synthesis. This includes automated peptide synthesizers, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2Abz-GLQRALEI-Lys(Dnp)-NH2: undergoes various reactions, primarily involving proteolytic cleavage by specific proteases . The Abz and Dnp groups facilitate fluorescence-based detection, where cleavage of the peptide results in a measurable change in fluorescence .
Common Reagents and Conditions
The common reagents used in reactions involving This compound include proteases such as C1s, buffer solutions to maintain optimal pH, and reducing agents to prevent oxidation . The reactions are typically carried out at physiological temperatures and pH to mimic biological conditions .
Major Products
The major products formed from the reactions involving This compound are the cleaved peptide fragments, which can be analyzed using fluorescence spectroscopy . The specific cleavage sites and resulting fragments provide insights into the protease’s specificity and activity .
Scientific Research Applications
2Abz-GLQRALEI-Lys(Dnp)-NH2: has several scientific research applications:
Mechanism of Action
The mechanism of action of 2Abz-GLQRALEI-Lys(Dnp)-NH2 involves its cleavage by specific proteases. The Abz group at the N-terminus and the Dnp group on the lysine residue allow for fluorescence-based detection of protease activity . Upon cleavage by the protease, the fluorescence signal changes, providing a measurable readout of protease activity . This mechanism is used to study the specificity and kinetics of proteases and to develop inhibitors targeting these enzymes .
Comparison with Similar Compounds
2Abz-GLQRALEI-Lys(Dnp)-NH2: is unique due to its specific sequence and the presence of both Abz and Dnp groups, which facilitate fluorescence-based detection . Similar compounds include other peptide substrates with different sequences or modifications designed to study various proteases . Examples of similar compounds are:
2Abz-SVARTLLV-Lys(Dnp)-NH2: A substrate for studying C1-inhibitor protease.
2Abz-SLGRKIQI-Lys(Dnp)-NH2: A substrate for studying C4 protease.
These compounds share the common feature of having Abz and Dnp groups for fluorescence detection but differ in their peptide sequences, which determine their specificity for different proteases .
Properties
Molecular Formula |
C58H90N18O17 |
|---|---|
Molecular Weight |
1311.4 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C58H90N18O17/c1-8-32(6)48(57(89)69-38(49(61)81)16-11-12-24-64-37-19-18-34(75(90)91)28-44(37)76(92)93)74-54(86)41(21-23-47(79)80)72-56(88)43(27-31(4)5)73-50(82)33(7)67-52(84)39(17-13-25-65-58(62)63)70-53(85)40(20-22-45(60)77)71-55(87)42(26-30(2)3)68-46(78)29-66-51(83)35-14-9-10-15-36(35)59/h9-10,14-15,18-19,28,30-33,38-43,48,64H,8,11-13,16-17,20-27,29,59H2,1-7H3,(H2,60,77)(H2,61,81)(H,66,83)(H,67,84)(H,68,78)(H,69,89)(H,70,85)(H,71,87)(H,72,88)(H,73,82)(H,74,86)(H,79,80)(H4,62,63,65)/t32-,33-,38-,39-,40-,41-,42-,43-,48-/m0/s1 |
InChI Key |
KNFNEPQMGMLOGG-UZNCOIKLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=CC=CC=C2N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


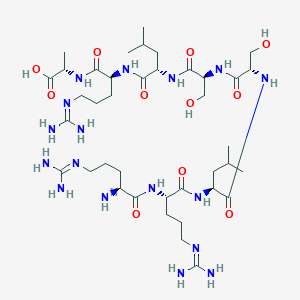

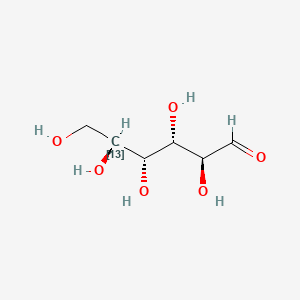
![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)


![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)


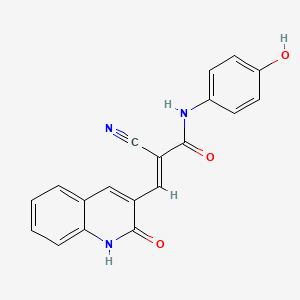
![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
